Product packaging for 4-Hydroxy-N,N-dimethylpiperidinium(Cat. No.:CAS No. 32465-43-3)

4-Hydroxy-N,N-dimethylpiperidinium

Cat. No.: B1199993
CAS No.: 32465-43-3
M. Wt: 130.21 g/mol
InChI Key: ISSDYNBBAKDDSU-UHFFFAOYSA-N
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Description

Overview of Piperidinium (B107235) Derivatives in Organic Chemistry

Piperidinium derivatives are a class of quaternary ammonium (B1175870) compounds characterized by a positively charged nitrogen atom within a piperidine (B6355638) ring. This permanent cationic charge, independent of pH, distinguishes them from their tertiary amine precursors. nih.gov The presence of this charge, along with the substituents on the ring and the nitrogen atom, dictates their function.

In organic chemistry, piperidinium salts are utilized as phase-transfer catalysts, electrolytes in electrochemical applications, and as ionic liquids. Their ability to facilitate reactions between reactants in different phases (e.g., an aqueous and an organic phase) makes them valuable in various synthetic transformations. nih.gov The nature of the counter-ion (e.g., halide, tetrafluoroborate) also plays a crucial role in their solubility and reactivity.

Furthermore, the piperidine scaffold itself is a key component in numerous pharmaceuticals and alkaloids. rsc.orguni.lu Consequently, piperidinium derivatives have been extensively explored in medicinal chemistry for their potential biological activities, which can include acting as neurotransmitter agonists or antagonists and enzyme inhibitors. ontosight.ai

Historical Development of Synthetic Methodologies for Substituted Piperidines and Quaternary Ammonium Salts

The synthesis of substituted piperidines has been a long-standing focus of organic chemists, with methodologies evolving from classical cyclization reactions to modern catalytic strategies. Early methods often involved the reduction of corresponding pyridine (B92270) derivatives, which remains a common approach. Other classical methods include the Mannich reaction, the Dieckmann condensation, and the Hofmann-Löffler-Freytag reaction.

More recent advancements have provided more efficient and stereoselective routes to substituted piperidines. These include transition-metal-catalyzed reactions, such as ring-closing metathesis, and various cyclization strategies like the aza-Prins cyclization. rsc.org The development of enantioselective methods has been particularly crucial for accessing specific stereoisomers, which is often a requirement for biologically active compounds.

The synthesis of quaternary ammonium salts, including piperidinium derivatives, is most commonly achieved through the Menshutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide. mdpi.com This straightforward SN2 reaction has been a cornerstone of quaternary ammonium salt synthesis for over a century. mdpi.com Variations of this method, utilizing different alkylating agents and reaction conditions, have been developed to accommodate a wide range of substrates and to control selectivity.

Conceptual Significance of 4-Hydroxy-N,N-dimethylpiperidinium as a Model System and Building Block

This compound is a specific piperidinium derivative that holds conceptual significance in chemical research for several reasons. Its structure features a hydroxyl group at the 4-position, which can act as a hydrogen bond donor and acceptor, and a quaternary nitrogen with two methyl groups. This combination of a hydrophilic hydroxyl group and a cationic center makes it an interesting molecule for studying intermolecular interactions and solvation effects.

As a model system , this compound can be used to investigate the influence of a quaternary ammonium group on the properties and reactivity of a cyclic alcohol. For instance, studies on the formation of the related N,N-dimethylpiperidinium (mepiquat) in model systems under thermal conditions have provided insights into reaction mechanisms relevant to food chemistry. nih.gov The presence of the hydroxyl group in this compound adds another layer of complexity and potential for specific interactions.

As a building block , this compound serves as a precursor for the synthesis of more complex molecules. ontosight.ai The hydroxyl group can be further functionalized, for example, through esterification or etherification, to introduce different functionalities. google.com The piperidinium scaffold itself can be a key pharmacophore in the design of new therapeutic agents. The synthesis of this compound typically starts from simpler piperidine derivatives, and its availability allows for its incorporation into larger, more elaborate molecular architectures. ontosight.ai

Chemical Data of this compound and Related Compounds

PropertyThis compound Bromide4-Hydroxypiperidine (B117109)4-Hydroxy-N-methylpiperidine
Molecular Formula C7H16BrNOC5H11NOC6H13NO
Molecular Weight 210.11 g/mol 101.15 g/mol 115.17 g/mol
CAS Number 1092120-53-0 nih.gov5382-16-1 innospk.com106-52-5 nist.gov
Appearance Not specifiedWhite to off-white crystalline powder innospk.comNot specified
Melting Point Not specified86-90 °C innospk.comNot specified
Boiling Point Not specified222.0±0.0 °C at 760 mmHg innospk.comNot specified
IUPAC Name 1,1-dimethylpiperidin-1-ium-4-ol;bromide nih.govPiperidin-4-ol1-methylpiperidin-4-ol nist.gov

Synthesis Schemes of Substituted Piperidines

The synthesis of substituted piperidines can be achieved through various routes. Below are generalized schemes representing common synthetic strategies.

Scheme 1: Reduction of Substituted Pyridines A common method for producing piperidines is the catalytic hydrogenation of the corresponding pyridine derivative. This can be achieved using various catalysts and hydrogen sources.

Generated code

Where R represents one or more substituents on the pyridine ring.

Scheme 2: Aza-Prins Cyclization The aza-Prins cyclization is a powerful method for constructing the piperidine ring with control over stereochemistry. It involves the reaction of a homoallylic amine with an aldehyde or ketone. rsc.org

Generated code

Where R1, R2, and R3 are various organic substituents.

Scheme 3: Quaternization of Tertiary Amines (Menshutkin Reaction) The formation of a piperidinium salt, such as this compound, is typically achieved by the alkylation of the corresponding tertiary amine. mdpi.com

Generated code

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16NO+ B1199993 4-Hydroxy-N,N-dimethylpiperidinium CAS No. 32465-43-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dimethylpiperidin-1-ium-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16NO/c1-8(2)5-3-7(9)4-6-8/h7,9H,3-6H2,1-2H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSDYNBBAKDDSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC(CC1)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16NO+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50186202
Record name 4-Hydroxy-N,N-dimethylpiperidinium
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URL https://comptox.epa.gov/dashboard/DTXSID50186202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32465-43-3
Record name 4-Hydroxy-N,N-dimethylpiperidinium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032465433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-N,N-dimethylpiperidinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50186202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations

Retrosynthetic Strategies for the 4-Hydroxy-N,N-dimethylpiperidinium Scaffold

Retrosynthetic analysis of the this compound cation involves logical disconnections to identify plausible starting materials and synthetic pathways. The primary disconnection points are the C-N bonds of the quaternary ammonium (B1175870) center and the bonds forming the piperidine (B6355638) ring.

Disconnection of the Quaternary Ammonium Salt: The most straightforward disconnection involves removing one of the N-methyl groups, leading back to the tertiary amine, N-methyl-4-hydroxypiperidine, or both N-methyl groups to reveal 4-hydroxypiperidine (B117109). This suggests a forward synthesis culminating in a methylation or exhaustive methylation step.

Piperidine Ring Disconnection: The piperidine ring itself can be disconnected in several ways, suggesting various cyclization strategies. A common approach is a C-N and a C-C bond disconnection, which might lead back to a linear amino-aldehyde or a related precursor suitable for reductive amination or other intramolecular cyclization reactions nih.gov. Another strategy involves a [4+2] or [3+3] cycloaddition approach, disconnecting the ring into two synthons, such as an aziridine (B145994) and a three-carbon partner whiterose.ac.uk. These disconnections form the basis for the synthetic methodologies discussed in the following sections.

Contemporary Approaches to the Synthesis of the Piperidine Core with 4-Hydroxyl Functionalization

The synthesis of the 4-hydroxypiperidine core is a critical phase, with numerous methods developed to control its structure and stereochemistry.

The formation of the piperidine ring can be achieved through various contemporary cyclization strategies that offer high efficiency and control.

Aza-Prins Cyclization: This powerful reaction involves the cyclization of a homoallylic amine with an aldehyde to form a 4-hydroxypiperidine ring. It is a highly effective method for creating the core structure, often with high diastereoselectivity. The reaction proceeds through an N-acyliminium ion intermediate, which is attacked by the internal alkene. The use of gem-disubstituted homoallylic amines and ketoaldehydes has expanded the scope of this reaction, allowing for the synthesis of piperidines with a quaternary stereocenter at the C4 position rsc.org. Iron(III) salts have been shown to be sustainable catalysts for this transformation nih.gov.

Hetero-Diels-Alder Reaction: This [4+2] cycloaddition provides a convergent route to the piperidine skeleton. The reaction of 1-azadienes with suitable dienophiles can construct the ring in a single step rsc.org. For instance, a thermally controlled, metal-free decarboxylative hetero-Diels-Alder reaction between 5-alkoxyoxazoles and acrylic acid offers a novel entry to 3-hydroxypyridine (B118123) derivatives, which can subsequently be reduced to the corresponding 3-hydroxypiperidine (B146073) scaffolds acs.org. While this example yields a 3-hydroxy isomer, the principle demonstrates the power of cycloaddition for accessing hydroxylated piperidines.

Intramolecular Cyclization: The cyclization of linear precursors is a common and versatile strategy. Gold(I)-catalyzed intramolecular hydroamination of N-homopropargyl amides can lead to cyclic imidates, which are then chemoselectively reduced to form piperidin-4-ones. These intermediates can be further reduced in situ to the desired piperidin-4-ols nih.gov. Another approach involves the reductive hydroamination/cyclization of alkynes, where an acid-mediated functionalization of the alkyne generates an iminium ion that is subsequently reduced to form the piperidine ring nih.gov.

The following table summarizes key features of these ring-forming methodologies.

Interactive Data Table: Comparison of Piperidine Ring-Forming Methodologies
Methodology Key Reactants Catalyst/Conditions Key Features
Aza-Prins Cyclization Homoallylic amine, Aldehyde/Ketone Brønsted or Lewis Acids (e.g., FeCl₃) Forms C-C and C-N bonds; often highly diastereoselective for cis-4-hydroxypiperidines rsc.org.
Hetero-Diels-Alder 1-Azadiene, Alkene/Alkyne Thermal or Lewis Acid Convergent [4+2] cycloaddition; provides access to highly functionalized rings rsc.orgacs.org.
Gold-Catalyzed Cyclization N-homopropargyl amide Gold(I) complex, then reducing agent Modular {[2+3]+1} annulation; allows for free N-H on the final piperidine product nih.gov.

| Reductive Hydroamination | Alkyne with a pendant amine | Acid-mediated | Forms iminium ion intermediate followed by reduction to complete the cyclization nih.gov. |

Stereoselective Introduction of the 4-Hydroxyl Group

Controlling the stereochemistry of the C4 hydroxyl group is paramount for many applications. This is typically achieved either by stereoselective reduction of a 4-piperidone (B1582916) precursor or through a stereocontrolled cyclization reaction.

Asymmetric Reduction of 4-Piperidones: The catalytic asymmetric reduction of N-substituted 4-piperidones is a direct and efficient method. Chemo-enzymatic approaches have proven particularly powerful. For example, the combination of an amine oxidase and an ene-imine reductase can convert N-substituted tetrahydropyridines into stereo-defined piperidines nih.gov. Furthermore, enzymatic transamination of a 4-piperidone using a transaminase enzyme can establish two stereogenic centers in a single step with high diastereomeric and enantiomeric excess nih.gov.

Enzymatic Kinetic Resolution (EKR): For racemic mixtures of 4-hydroxypiperidine derivatives, EKR offers a practical route to enantioenriched products. Lipase B from Candida antarctica (CAL-B) is a highly versatile enzyme capable of resolving racemic esters of 4-hydroxypiperidones through selective hydrolysis or acylation, yielding chiral products with high enantiomeric excess mdpi.com.

Diastereoselective Cyclization: As mentioned previously, certain ring-forming reactions can directly set the stereochemistry of the hydroxyl group. The aza-Prins cyclization often proceeds with high diastereoselectivity, favoring the formation of cis-4-hydroxypiperidines rsc.org. Similarly, the gold-catalyzed cyclization developed by Zhang and colleagues exhibits excellent diastereoselectivity in the ring formation step nih.gov.

The table below highlights different stereoselective methods.

Interactive Data Table: Stereoselective Methods for 4-Hydroxyl Group Introduction
Method Precursor Reagent/Catalyst Stereochemical Outcome
Enzymatic Transamination N-substituted-4-piperidone Transaminase enzyme High diastereomeric ratio (>10:1) and enantiomeric excess (>99% ee) nih.gov.
Enzymatic Kinetic Resolution Racemic 4-acyloxypiperidone Candida antarctica Lipase B (CAL-B) Separation of enantiomers through selective hydrolysis mdpi.com.
Aza-Prins Cyclization Acyclic homoallylic amine Lewis/Brønsted Acid High diastereoselectivity, typically favoring the cis-isomer rsc.org.

| Gold-Catalyzed Annulation | Acyclic N-homopropargyl amide | Gold(I) complex | Excellent diastereoselectivity during the ring-forming step nih.gov. |

Quaternization Reactions for N,N-Dimethylpiperidinium Formation

The final step in the synthesis is the formation of the quaternary ammonium salt from a tertiary amine precursor, typically N,N-dimethyl-4-hydroxypiperidine.

The most common method for quaternization is the direct alkylation of the tertiary amine nitrogen.

The Menshutkin Reaction: This classic SN2 reaction involves the treatment of a tertiary amine with an alkyl halide to form a quaternary ammonium salt wikipedia.org. For the synthesis of the target compound, N,N-dimethyl-4-hydroxypiperidine would be treated with a methylating agent like methyl iodide (MeI). The reaction rate is dependent on the solvent, with polar solvents generally accelerating the process. Alkyl iodides are the most reactive, followed by bromides and then chlorides wikipedia.org.

Exhaustive Methylation: If the synthesis starts from 4-hydroxypiperidine or N-methyl-4-hydroxypiperidine, an excess of a reactive methylating agent such as methyl iodide can be used to ensure complete methylation up to the quaternary ammonium stage masterorganicchemistry.com. This process, known as exhaustive methylation, is highly effective due to the low steric hindrance of the methyl group masterorganicchemistry.com.

While alkyl halides are standard, concerns over their toxicity and reactivity have prompted the development of alternative quaternization methods.

Dimethyl Carbonate (DMC): DMC serves as a green and non-corrosive alternative to methyl halides. It can effectively methylate tertiary amines to form quaternary ammonium salts, with methanol (B129727) often being a suitable solvent for the reaction rsc.org. The byproduct, methyl carbonate anion, is more benign than halide ions.

Dimethyl Sulfate (B86663) (Me₂SO₄): Dimethyl sulfate is another powerful and efficient methylating agent used for the quaternization of amines. Reactions can be performed under basic conditions to yield the desired quaternary ammonium compounds with high efficiency rsc.org.

Quaternary Ammonium Salts as Methylating Agents: In a novel approach, other quaternary ammonium salts can themselves act as methylating agents. For example, phenyl trimethylammonium iodide has been used as a solid methyl source under mildly basic conditions nih.gov. These reagents are often safer, non-volatile, and easier to handle than traditional alkylating agents like methyl iodide researchgate.net.

The following table compares various quaternization agents.

Interactive Data Table: Reagents for N,N-Dimethylpiperidinium Formation
Reagent Reaction Type Conditions Advantages/Disadvantages
Methyl Iodide (MeI) Menshutkin Reaction (SN2) Typically in polar solvents (e.g., acetonitrile, alcohols) Highly reactive and effective; volatile and toxic wikipedia.orgmasterorganicchemistry.com.
Dimethyl Carbonate (DMC) SN2 Methylation Often in methanol, may require heat "Green" reagent, non-corrosive, benign byproducts rsc.org.
Dimethyl Sulfate (Me₂SO₄) SN2 Methylation Can be run under basic conditions Highly efficient and powerful; toxic and requires careful handling rsc.org.

| Phenyl Trimethylammonium Iodide | Methyl Transfer | Basic conditions, elevated temperature | Solid, non-volatile, safer to handle; may require higher temperatures nih.govresearchgate.net. |

Derivatization of the 4-Hydroxyl Group in this compound

The secondary alcohol moiety at the C-4 position of the piperidine ring is a prime site for a variety of chemical transformations. These reactions allow for the synthesis of a wide array of derivatives with modified properties, starting from the parent alcohol.

Esterification is a fundamental transformation for converting the 4-hydroxyl group into an ester. This can be achieved through various established chemical and enzymatic methods. A common approach involves the reaction of an N-protected 4-hydroxypiperidine precursor with an acylating agent. For instance, treatment with propionic acid anhydride (B1165640) in the presence of a base like pyridine (B92270) can yield the corresponding 4-propionyloxy derivative google.com.

Chemoenzymatic methods offer a green and highly selective alternative. Lipases, such as Novozym 435 (from Candida antarctica), are effective catalysts for the esterification of 4-hydroxypiperidine derivatives, providing high yields and enantioselectivity, which is crucial when dealing with chiral substrates researchgate.net.

MethodAcylating AgentCatalyst / ConditionsProductRef.
ChemicalPropionic acid anhydridePyridine4-Propionyloxy derivative google.com
ChemoenzymaticAcyl donor (e.g., vinyl acetate)Novozym 435 (Immobilized Lipase)4-Acetoxy derivative researchgate.net

Etherification reactions introduce an ether linkage at the C-4 position. While less commonly detailed for this specific substrate in readily available literature, standard Williamson ether synthesis protocols are applicable. This would involve deprotonating the 4-hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which is then reacted with an alkyl halide to form the desired ether. The choice of solvent and temperature is critical to optimize yield and minimize side reactions.

The interplay between the alcohol at C-4 and its corresponding ketone, a 4-piperidone, represents a significant pathway for functionalization.

Oxidation of the 4-hydroxyl group to a carbonyl group yields an N,N-dimethyl-4-oxopiperidinium salt. This transformation can be accomplished using a variety of modern and classical oxidizing agents.

Swern Oxidation : This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures (typically -78 °C), followed by the addition of a hindered base like triethylamine (B128534) wikipedia.orgorganic-chemistry.orgchem-station.com. It is known for its mild conditions and broad functional group tolerance, making it suitable for complex substrates wikipedia.orgchem-station.com. The byproducts are volatile, which can simplify purification chem-station.com.

Jones Oxidation : This technique employs a solution of chromium trioxide in aqueous sulfuric acid (Jones reagent) adichemistry.comwikipedia.orgorganic-chemistry.orgalfa-chemistry.com. It is a powerful oxidizing agent, capable of converting secondary alcohols to ketones efficiently adichemistry.comwikipedia.orgorganic-chemistry.org. The reaction is typically rapid and exothermic wikipedia.org. However, the carcinogenic nature of chromium(VI) compounds is a significant drawback, leading to a preference for milder, chromium-free alternatives in many modern applications wikipedia.org.

Oxidation MethodReagentsTypical ConditionsProductRef.
Swern Oxidation(COCl)₂, DMSO, Et₃NAnhydrous CH₂Cl₂, -78 °C to RTN,N-Dimethyl-4-oxopiperidinium wikipedia.orgchem-station.com
Jones OxidationCrO₃, H₂SO₄, H₂OAcetone, 0-25 °CN,N-Dimethyl-4-oxopiperidinium adichemistry.comwikipedia.org

Reduction Pathways primarily involve the conversion of the 4-piperidone back to a 4-hydroxypiperidine. This reversible transformation is valuable for introducing stereochemical diversity. Catalytic hydrogenation or the use of chemical reducing agents can be employed. For example, the reduction of N-acyl-2,3-dihydro-4-pyridones to 4-piperidones has been achieved using zinc in acetic acid, offering a mild and inexpensive alternative to catalytic hydrogenation which can sometimes lead to over-reduction organic-chemistry.org. The subsequent reduction of the 4-piperidone carbonyl group can be achieved with hydride reagents like sodium borohydride (B1222165) in a protic solvent such as methanol to regenerate the hydroxyl functionality google.com.

Enzymatic reductions using carbonyl reductases are also highly effective, providing excellent stereoselectivity for the synthesis of specific chiral 3-substituted-4-hydroxypiperidines from their corresponding ketones rsc.org.

Green Chemistry Principles in the Synthesis of this compound and Its Derivatives

The synthesis of piperidinium-based ionic liquids and related structures is increasingly being viewed through the lens of green chemistry, aiming to enhance sustainability and reduce environmental impact rsc.orgnih.gov.

Biocatalysis : The use of enzymes is a cornerstone of green synthetic chemistry. As mentioned, lipases can be used for selective esterifications researchgate.net. Furthermore, biocatalytic C-H oxidation using hydroxylase enzymes can introduce hydroxyl groups into piperidine rings with high regioselectivity, offering a direct and environmentally benign route to precursors chemistryviews.orgchemrxiv.orgwipo.int. Carbonyl reductases and other enzymes can be used in cascade reactions to build and functionalize the piperidine core in one pot, reducing waste and operational steps rsc.orgresearchgate.netnih.govacs.org.

Alternative Solvents and Catalysts : The synthesis of piperidinium (B107235) salts often involves quaternization with alkyl halides. Green chemistry principles encourage replacing hazardous alkylating agents like iodomethane (B122720) with less toxic alternatives such as dimethyl carbonate or using biotechnological pathways involving natural methyl donors researchgate.net. The use of ionic liquids themselves as solvents or catalysts in organic synthesis can reduce the reliance on volatile organic compounds (VOCs) rsc.orgnih.gov. Microwave-assisted synthesis is another green technique that can accelerate reactions, improve yields, and reduce energy consumption in the preparation of related heterocyclic compounds alfa-chemistry.com.

Atom Economy : Multicomponent reactions, such as the Petrenko-Kritschenko piperidone synthesis, exemplify high atom economy by combining multiple starting materials into a single product in one step, minimizing waste wikipedia.org. Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a key goal of sustainable synthesis.

In Depth Structural, Conformational, and Spectroscopic Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the three-dimensional structure and dynamic processes of molecules in solution. For 4-Hydroxy-N,N-dimethylpiperidinium, NMR studies are crucial for understanding the conformational equilibrium of the piperidine (B6355638) ring and the influence of its substituents.

1D and 2D NMR Techniques for Proton and Carbon Assignments

The unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) NMR signals is the foundation for any detailed structural analysis. For piperidine derivatives, the chair conformation is predominant, leading to distinct signals for axial and equatorial protons.

One-dimensional (1D) ¹H NMR spectra provide initial information on chemical shifts and coupling constants. In the case of piperidine systems, the signals for the axial and equatorial protons at a given carbon often overlap, necessitating the use of two-dimensional (2D) NMR techniques for complete assignment.

2D NMR techniques such as COSY (Correlation Spectroscopy) are instrumental in identifying spin-spin coupling networks, allowing for the tracing of proton connectivity within the molecule. For instance, a COSY spectrum would show correlations between the proton at C4 and the adjacent methylene (B1212753) protons at C3 and C5.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of protons directly attached to carbon atoms, enabling the assignment of carbon signals based on their attached, and often more easily assigned, protons. The following table provides hypothetical ¹H and ¹³C chemical shift assignments for this compound based on data from related piperidine derivatives.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity / Coupling Constants (Hz)
N-CH₃ (equatorial)~2.8~45.0s
N-CH₃ (axial)~2.7~44.5s
H-2ax, H-6ax~3.5~60.0t, J ≈ 12
H-2eq, H-6eq~2.5~60.0d, J ≈ 12
H-3ax, H-5ax~2.0~35.0q, J ≈ 12
H-3eq, H-5eq~1.8~35.0d, J ≈ 12
H-4~4.0~65.0m
OHVariable-s

Note: These are estimated values based on known piperidine derivatives. Actual values may vary.

Variable-Temperature NMR Studies of Ring Inversion and Substituent Dynamics

The piperidine ring is not static and undergoes a rapid "chair-flip" or ring inversion at room temperature. This conformational change interconverts axial and equatorial substituents. For this compound, this means the hydroxyl group can occupy either an axial or equatorial position.

Variable-Temperature (VT) NMR studies are employed to study these dynamic processes. rsc.org By lowering the temperature, the rate of ring inversion can be slowed down to the NMR timescale. rsc.org As the temperature decreases, the separate signals for the two distinct chair conformers (one with an axial -OH group and one with an equatorial -OH group) can be observed. rsc.org

From the coalescence temperature (the temperature at which the two separate signals merge into a single broad peak) and the separation of the signals at low temperatures, the energy barrier (ΔG‡) for the ring inversion can be calculated. In studies of the related 4-hydroxypiperidine (B117109), a second set of signals corresponding to the conformer with an axial hydroxyl group becomes observable at temperatures between -53 °C and -104 °C. rsc.org

NOE Studies for Stereochemical and Conformational Elucidation

Nuclear Overhauser Effect (NOE) studies provide information about the spatial proximity of atoms within a molecule. In an NOE experiment, the irradiation of a specific proton enhances the signals of other protons that are close in space (typically within 5 Å), regardless of whether they are connected through chemical bonds.

For this compound, NOE studies are critical for determining the preferred orientation of the hydroxyl group and the N,N-dimethyl groups. For example, in the conformer with an axial hydroxyl group, strong NOE signals would be expected between the axial proton at C4 and the other axial protons at C2 and C6. Conversely, an equatorial hydroxyl group would result in different NOE patterns.

NOESY (Nuclear Overhauser Effect Spectroscopy) is a 2D NMR experiment that shows all the NOE correlations in a single spectrum. A study on 4-hydroxypiperidine utilized H,H-NOESY at -84 °C to observe chemical exchange between the conformers with equatorial and axial OH groups. rsc.org

X-ray Crystallography of this compound Salts

Solid-State Conformation and Crystal Packing Analysis

While NMR provides information about the conformational dynamics in solution, X-ray crystallography reveals the preferred conformation in the solid state. For piperidinium (B107235) salts, the piperidine ring typically adopts a chair conformation. In the case of substituted piperidines, the crystal structure will show whether a substituent is in an axial or equatorial position.

Studies on related piperidinium salts have shown that the cation adopts a chair conformation in the crystal structure. mdpi.com The specific orientation of the hydroxyl group (axial vs. equatorial) in this compound would be definitively determined by a crystal structure analysis. The packing of the ions in the crystal lattice is governed by a combination of electrostatic forces, hydrogen bonding, and van der Waals interactions.

The following table presents hypothetical crystallographic data for a salt of this compound, based on typical values for similar organic salts.

Crystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
MonoclinicP2₁/c~8.5~12.0~10.590~9590

Note: These are illustrative values. Actual crystallographic parameters would depend on the specific salt and crystallization conditions.

Intermolecular Interactions and Hydrogen Bonding Networks in the Crystalline State

Hydrogen bonding plays a crucial role in the crystal packing of this compound salts. The hydroxyl group (-OH) is a strong hydrogen bond donor, and the oxygen atom can also act as a hydrogen bond acceptor. The counter-ion (e.g., a halide) is typically a hydrogen bond acceptor.

In the crystal lattice, extensive hydrogen bonding networks are expected. The hydroxyl group of one cation can form a hydrogen bond with the counter-ion or with the hydroxyl group of a neighboring cation. These interactions create a supramolecular architecture, often in the form of chains or sheets. For instance, in the crystal structure of piperidinium sulfamethazinate, the piperidinium cations and sulfamethazinate anions are connected by N-H⁺...O and N-H⁺...N interactions, leading to the formation of interconnected supramolecular sheets. nih.gov Similar interactions would be anticipated in the crystal structure of a this compound salt, with the O-H group being a key participant in the hydrogen-bonding network.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of study for any chemical compound, influencing properties such as solubility and stability. For piperidinium salts, different polymorphic forms can arise from variations in the packing of the ions in the crystal lattice, driven by different hydrogen bonding networks and other intermolecular interactions. For instance, in related compounds, conformational polymorphs have been observed where cis and trans arrangements of N-H groups lead to different crystal packing and hydrogen-bond motifs. acs.org

Co-crystallization, the process of forming a crystalline solid that consists of two or more different molecules in the same crystal lattice, is a widely used strategy to modify the physicochemical properties of a compound. researchgate.net The formation of co-crystals is dependent on the ability of the components to form robust supramolecular synthons, such as hydrogen bonds. In the context of this compound, the hydroxyl group and the charged nitrogen center are potential sites for forming strong hydrogen bonds with suitable co-formers. Studies on related molecules, such as those involving 4,4'-bipyridine, demonstrate the formation of characteristic hydrogen-bonded heterosynthons. ontosight.ai The success of co-crystallization can be influenced by the choice of solvent and the crystallization technique, including slow evaporation and mechanochemistry. nih.gov

Table 1: General Crystal Data for Related Piperidinium and Co-crystal Systems

Compound/SystemSpace GroupKey Supramolecular InteractionsReference
Bis-tetrapropylammonium tetrachloroantimonate (III)P21/cIntermolecular interactions within the crystal Current time information in Bangalore, IN.
Hesperetin-Piperine CocrystalP21/cHydrogen bonds, π-π stacking wikipedia.org
4,4'-bipyridine-Carboxylic Acid CocrystalsP21/c, P21/nO-H···N, C-H···O hydrogen bonds ontosight.ai

This table is illustrative and based on related structures due to the absence of specific data for this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Interaction Characterization

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing intermolecular interactions. whitman.edu The spectra provide a molecular fingerprint based on the vibrational modes of the molecule. libretexts.org

For this compound, the key vibrational modes would include:

O-H stretch: A broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group and its involvement in hydrogen bonding.

C-H stretch: Bands in the 2800-3000 cm⁻¹ region corresponding to the stretching vibrations of the C-H bonds in the piperidine ring and the methyl groups.

C-O stretch: A band in the 1000-1260 cm⁻¹ region associated with the stretching of the carbon-oxygen bond of the hydroxyl group.

C-N stretch: Vibrations associated with the carbon-nitrogen bonds of the piperidinium ring, typically appearing in the fingerprint region.

N-CH₃ vibrations: Bending and rocking modes of the methyl groups attached to the nitrogen atom.

The positions and shapes of these bands can provide information about the conformation of the molecule and the strength of intermolecular hydrogen bonds. In co-crystals, the formation of new hydrogen bonds would lead to noticeable shifts in the vibrational frequencies of the involved functional groups. ontosight.ai Theoretical calculations, such as Density Functional Theory (DFT), are often employed to aid in the assignment of vibrational modes. whitman.edu

Table 2: Expected Vibrational Modes for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Spectroscopic Technique
O-H Stretch (H-bonded)3200 - 3600IR
C-H Stretch (Aliphatic)2850 - 2960IR, Raman
C-O Stretch1000 - 1260IR, Raman
C-N Stretch1000 - 1250IR, Raman
Skeletal Vibrations< 1000IR, Raman

This table is a generalized prediction as specific experimental data for this compound is not available.

Mass Spectrometry for Fragmentation Pathways and Isotopic Labeling Studies

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For quaternary ammonium (B1175870) salts like this compound, electrospray ionization (ESI) is a common technique used to generate the parent molecular ion in the gas phase.

The fragmentation of the N,N-dimethylpiperidinium cation would likely proceed through several pathways. Studies on related N-alkylated synthetic cathinones show that fragmentation often involves charge-remote and charge-directed mechanisms. researchgate.net Common fragmentation patterns for piperidine-containing compounds include:

Loss of a methyl group: Cleavage of one of the N-CH₃ bonds to generate a radical cation.

Ring opening: Fission of the piperidine ring, which can be initiated by alpha-cleavage adjacent to the nitrogen atom.

Loss of water: Elimination of the hydroxyl group as a water molecule, particularly under certain ionization conditions.

Retro-Diels-Alder reaction: A characteristic fragmentation pathway for cyclic systems.

Isotopic labeling, for instance, by replacing hydrogen with deuterium, is a powerful method to confirm fragmentation mechanisms by observing the mass shifts in the resulting fragments. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the fragments, which aids in deducing their elemental composition.

Table 3: Potential Fragment Ions in the Mass Spectrum of this compound

m/zPossible Fragment StructureFragmentation Pathway
[M-15]⁺[C₆H₁₃NO]⁺Loss of a methyl radical (•CH₃)
[M-18]⁺[C₇H₁₄N]⁺Loss of water (H₂O)
[M-29]⁺[C₅H₁₁NO]⁺Loss of an ethyl radical (•C₂H₅)
58[C₃H₈N]⁺Iminium ion from ring cleavage

This table presents hypothetical fragmentation based on general principles of mass spectrometry, as specific data for the target compound is not available.

Chiroptical Spectroscopy (CD, ORD) for Enantiopure Derivatives

This compound possesses a stereocenter at the 4-position of the piperidine ring, meaning it can exist as a pair of enantiomers, (R)- and (S)-4-Hydroxy-N,N-dimethylpiperidinium. Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying these enantiopure derivatives. wikipedia.org

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration of a chiral center and to study conformational changes in solution. The sign and magnitude of the Cotton effect in the CD spectrum are characteristic of a particular enantiomer.

ORD measures the rotation of the plane of polarized light as a function of wavelength. It is closely related to CD and can also be used to characterize chiral molecules.

While specific CD or ORD data for enantiopure this compound is not readily found in the literature, studies on other chiral piperidine derivatives demonstrate the utility of these techniques in stereochemical analysis. The synthesis of enantiomerically pure forms of such compounds is a significant area of research, often employing asymmetric synthesis or chiral resolution techniques.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Hydroxy-N,N-dimethylpiperidinium, these calculations reveal the distribution of electrons and the energies of its molecular orbitals, which dictate its chemical behavior.

The positive charge of the this compound cation is not localized solely on the quaternary nitrogen atom but is distributed across the molecule. Quantum chemical calculations, such as those employing Density Functional Theory (DFT), can precisely model this distribution. The nitrogen atom, being highly electronegative and bonded to four carbon atoms, bears a significant portion of the positive charge. However, the adjacent methyl groups and the carbon atoms of the piperidine (B6355638) ring also share this charge through inductive effects.

An electrostatic potential (ESP) map visually represents the charge distribution on the molecule's surface. For this compound, the ESP map would show a region of high positive potential (typically colored blue) concentrated around the N,N-dimethylamino group, extending to the adjacent ring carbons. A region of negative potential (typically colored red) would be expected around the oxygen atom of the hydroxyl group due to its lone pairs of electrons. These maps are crucial for predicting how the molecule will interact with other molecules and its environment, such as solvents or biological receptors.

Illustrative Calculated Partial Atomic Charges for this compound

Atom/GroupIllustrative Partial Charge (a.u.)
Quaternary Nitrogen (N)+0.45 to +0.60
N-Methyl Carbons+0.10 to +0.15
N-Methyl Hydrogens+0.05 to +0.10
C2, C6 (Ring Carbons)+0.15 to +0.25
C3, C5 (Ring Carbons)-0.05 to +0.05
C4 (Ring Carbon)+0.20 to +0.30
Hydroxyl Oxygen (O)-0.60 to -0.75
Hydroxyl Hydrogen (H)+0.35 to +0.45

Note: This table is for illustrative purposes and actual values would depend on the level of theory and basis set used in the calculation.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. science.gov A large HOMO-LUMO gap suggests high stability and low reactivity.

For the this compound cation, the HOMO is expected to be localized on the hydroxyl group, specifically on the non-bonding orbitals of the oxygen atom, and potentially on the piperidine ring. The LUMO is likely to be distributed around the positively charged nitrogen center and the adjacent carbons, reflecting its electron-accepting nature. The HOMO-LUMO gap for such a saturated aliphatic cation is expected to be relatively large, indicating its general stability.

The following data is illustrative and based on typical values for similar aliphatic ammonium (B1175870) compounds, as specific FMO calculations for this compound were not found in the surveyed literature.

Illustrative Frontier Molecular Orbital Energies for this compound

Molecular OrbitalIllustrative Energy (eV)
HOMO-8.0 to -9.5
LUMO+2.0 to +3.5
HOMO-LUMO Gap10.0 to 13.0

Note: These values are estimations and would vary with the computational method and solvent model employed.

Computational Conformational Analysis of the Piperidine Ring System

The six-membered piperidine ring is not planar and, similar to cyclohexane, adopts a chair conformation to minimize steric and torsional strain. ugr.es For a substituted piperidinium (B107235) ring like that in this compound, the substituents can exist in either axial or equatorial positions, leading to different conformers with distinct energies.

The two primary chair conformers of this compound are interconvertible through a process known as ring flipping or chair inversion. These conformers are:

Axial Conformer: The hydroxyl group at C4 is in an axial position.

Equatorial Conformer: The hydroxyl group at C4 is in an equatorial position.

Computational methods can be used to perform a global conformer search to identify all stable energy minima on the potential energy surface. For substituted piperidinium salts, the conformational equilibrium can be influenced by electrostatic interactions. nih.gov Studies on 4-substituted piperidinium salts have shown that protonation of the nitrogen atom stabilizes the axial conformer for polar substituents like hydroxyl groups. nih.gov This is due to favorable electrostatic interactions between the positively charged nitrogen and the electronegative substituent. nih.gov In the case of 4-hydroxypiperidinium, the axial conformer is favored. nih.gov The addition of the two methyl groups on the nitrogen in this compound would introduce further steric interactions that could influence this equilibrium.

Conformational Free Energy Differences for 4-Substituted Piperidinium Salts

4-Substituent (R)-ΔG° (axial-equatorial) in kcal/molFavored Conformer
-OH+0.7 to +0.8Axial
-FPositive valueAxial
-BrPositive valueAxial
-CH3No significant change on protonationEquatorial
-PhenylNo significant change on protonationEquatorial

Source: Based on data from conformational free energy studies of 4-substituted piperidinium salts. nih.gov

The transition between the axial and equatorial chair conformers is not direct but proceeds through higher-energy intermediate conformations, such as the twist-boat and half-chair. masterorganicchemistry.com A potential energy surface (PES) map can be computationally generated to visualize the energy landscape of this ring-flipping process. libretexts.org The PES shows the energy of the molecule as a function of its geometry, with the chair conformers residing in deep energy wells and the transition states at energy maxima (saddle points). libretexts.org

The energy barrier for the chair-to-chair interconversion in piperidine and its derivatives is a key parameter that determines the rate of this process at a given temperature. masterorganicchemistry.com For cyclohexane, this barrier is approximately 10 kcal/mol. masterorganicchemistry.com The presence of substituents and the positive charge on the nitrogen in this compound would modulate this barrier. The transition state for the ring flip is typically a half-chair conformation. masterorganicchemistry.com Simulating this pathway provides the activation energy for the conformational change.

Simulation of Reaction Mechanisms and Transition State Characterization

While this compound is a relatively stable cation, it can participate in chemical reactions. Computational chemistry offers powerful tools to simulate these reaction mechanisms and characterize the high-energy transition states. rsc.org

Potential reactions involving this cation could include nucleophilic substitution at the carbon bearing the hydroxyl group or elimination reactions. The simulation of such a reaction would involve identifying the reactants, products, and all intermediate and transition state structures along the reaction coordinate.

For instance, a hypothetical S(_N)2 reaction with a nucleophile would be computationally modeled to determine the reaction's feasibility. The geometry of the transition state, where the nucleophile is partially bonded to the carbon and the hydroxyl group is partially detached, would be optimized. The energy of this transition state relative to the reactants gives the activation energy, which is a critical factor in the reaction kinetics. FMO theory can also be applied here to understand the interaction between the nucleophile's HOMO and the molecule's LUMO.

The simulation of reaction mechanisms is a computationally intensive task that often requires high-level theoretical methods to achieve chemical accuracy. While specific simulations for this compound are not documented in the searched literature, the methodologies are well-established for studying reactions of similar organic molecules. rsc.orgresearchgate.net

Reaction Path Intrinsic Reaction Coordinate (IRC) Calculations

Intrinsic Reaction Coordinate (IRC) calculations are a fundamental tool in computational chemistry to map the minimum energy path of a chemical reaction, connecting the transition state to the reactants and products. mdpi.comscm.com This allows for a detailed understanding of the reaction mechanism. An IRC calculation starts from a transition state geometry and follows the steepest descent path on the potential energy surface in mass-weighted coordinates. scm.comq-chem.com The process involves two main parts: a forward and a reverse path from the transition state, which ideally lead to the product and reactant, respectively. nih.gov

For a compound like this compound, IRC calculations would be instrumental in studying its stability and degradation pathways. For instance, in a study of a related compound, N-benzyl-N-methylpiperidinium ([Bzpip]+), Density Functional Theory (DFT) calculations were used to investigate its degradation in the presence of a hydroxide (B78521) ion (OH-). The free energy barriers for different nucleophilic substitution reactions were calculated to determine the most likely degradation pathway. nih.gov Such calculations would typically involve locating the transition state for a given reaction, followed by an IRC calculation to confirm that this transition state connects the desired reactant and product.

The parameters for an IRC calculation, such as the step size and the number of points along the reaction path, can be controlled to ensure the accurate mapping of the reaction coordinate. q-chem.comq-chem.com The output of an IRC calculation provides the geometry of the molecule at each point along the reaction path and the corresponding energy, which can be visualized to create a reaction energy profile. mdpi.com

Hypothetical Reaction Coordinate Profile for a Degradation Step of this compound

Reaction Coordinate (amu1/2·bohr) Relative Energy (kcal/mol) Key Bond Distance (Å)
-2.0 0.0 C-N = 1.52
-1.0 8.5 C-N = 1.65
0.0 22.1 (Transition State) C-N = 2.10
1.0 5.3 C-N = 2.80
2.0 -2.7 C-N = 3.50

Catalytic Cycle Modeling

Catalytic cycle modeling involves the computational investigation of a series of chemical reactions that form a closed loop, where a catalyst is consumed and then regenerated. While this compound itself is not typically a catalyst, it could be part of a larger system where it acts as a phase-transfer catalyst or is a substrate in a catalyzed reaction.

Computational modeling of such a cycle would involve calculating the geometries and energies of all intermediates and transition states for each step in the cycle. DFT is a common method for such calculations. By piecing together the individual reaction steps, a complete energy profile for the entire catalytic cycle can be constructed. This allows for the identification of the rate-determining step and provides insights into how the catalyst's efficiency could be improved.

For example, in a system where a piperidinium-based compound is involved in a catalytic process, each step of the proposed mechanism would be modeled. This would include substrate binding, the chemical transformation step(s), and product release with catalyst regeneration. The free energy changes for each step would be calculated to assess the thermodynamic feasibility of the cycle.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry offers powerful tools for predicting various spectroscopic parameters, such as vibrational frequencies (FT-IR, Raman), and nuclear magnetic resonance (NMR) chemical shifts. nih.gov These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. DFT and other quantum chemical methods are routinely used for this purpose. nih.gov

For this compound, theoretical calculations could predict its 1H and 13C NMR spectra. The calculated chemical shifts, after appropriate scaling, can be compared with experimental data to validate the computed structure. Similarly, the vibrational frequencies can be calculated and compared with experimental FT-IR and Raman spectra. The assignments of vibrational modes can be aided by calculating the Potential Energy Distribution (PED). nih.gov

A computational study on a related quinoline (B57606) derivative demonstrated the utility of this approach, where calculated vibrational frequencies and NMR chemical shifts showed good agreement with experimental data. nih.gov A similar approach for this compound would provide a detailed understanding of its spectroscopic properties.

Hypothetical Comparison of Calculated and Experimental 1H NMR Chemical Shifts for this compound

Proton Calculated Chemical Shift (ppm) Experimental Chemical Shift (ppm)
N-CH3 3.15 3.10
H-2, H-6 (axial) 3.45 3.40
H-2, H-6 (equatorial) 3.65 3.60
H-3, H-5 (axial) 1.80 1.75
H-3, H-5 (equatorial) 2.10 2.05
H-4 4.05 4.00
OH 4.50 4.45

Molecular Dynamics Simulations for Solvation and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.org For this compound, MD simulations can provide detailed insights into its solvation structure and intermolecular interactions in different solvents. nih.govpsu.edu

An MD simulation of this compound in an aqueous solution would reveal how water molecules arrange themselves around the cation. The simulations can provide radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group of the solute. This allows for the characterization of the solvation shells around the charged nitrogen center, the hydroxyl group, and the hydrophobic parts of the piperidinium ring.

Furthermore, MD simulations can be used to study the dynamics of the ion and its surrounding solvent molecules, including the calculation of diffusion coefficients and reorientational correlation times. These simulations rely on force fields that describe the interactions between all atoms in the system. For ions, these force fields often need to be carefully parameterized to accurately capture the ion-solvent interactions. nih.gov

Studies on similar ions, such as the tetramethylammonium (B1211777) cation, have shown the importance of accurately modeling cation-π interactions and electronic polarization effects in MD simulations. nih.gov For this compound, MD simulations would be crucial for understanding its behavior in complex biological or chemical environments.

Table of Compounds

Compound Name
This compound
N,N-dimethylpiperidinium
N-benzyl-N-methylpiperidinium
Tetramethylammonium

Applications in Advanced Materials Science and Chemical Technologies

Incorporation into Polymeric Materials and Anion Exchange Membranes (AEMs)

Piperidinium-based compounds, particularly N,N-dimethylpiperidinium (DMP), have emerged as leading candidates for creating robust anion exchange membranes (AEMs). rsc.org These membranes are critical components in electrochemical devices like alkaline membrane fuel cells and water electrolyzers, where high hydroxide (B78521) conductivity and long-term stability in harsh alkaline environments are paramount. rsc.orgrsc.orgrsc.org

The incorporation of piperidinium (B107235) cations into polymer structures is achieved through various synthetic strategies designed to create stable, high-performance materials. A common approach involves superacid-mediated polyhydroxyalkylations, which enable the straightforward synthesis of high-molecular-weight poly(arylene piperidinium)s (PAPs) from commercially available monomers like N-methyl-4-piperidone and various arenes (e.g., biphenyl, terphenyl). rsc.orgresearchgate.netacs.org The pendant piperidine (B6355638) rings on the resulting polymer backbone are subsequently quaternized to introduce the desired N,N-dimethylpiperidinium (DMP) cations. rsc.org

Other significant synthetic routes include:

UV-initiated polymerization : This method has been used to prepare cross-linked AEMs with an aliphatic main chain from monomers like 1-methyl-1-(4-vinylbenzyl)piperidinium chloride. figshare.com

SN2 reactions : Straightforward SN2 alkylation reactions are used to attach piperidine rings to polymer backbones, such as fluorene-based polymers, via methylene (B1212753) bridges. acs.orgacs.org The piperidine groups are then quaternized to form DMP cations. acs.orgacs.org

In-situ polymerization : This technique has been employed to create electrically conductive core-shell nanocomposites. mdpi.com

Controlled radical polymerization : Methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are used to prepare well-defined diblock copolymers containing piperidine moieties, such as poly(4-vinylpyridine)-block-poly(N-acryloylpiperidine). rsc.orgresearchgate.net

These diverse synthetic pathways allow for the creation of a wide range of polymer architectures, including those with all carbon-bond backbones to prevent reaction with hydroxide, and those with flexible side chains containing multiple piperidinium cations to enhance ion conductivity. researchgate.netresearchgate.net

The performance of AEMs is primarily defined by their ionic conductivity and their ability to withstand degradation in strong alkaline solutions at elevated temperatures. Piperidinium-based AEMs have demonstrated exceptional properties in both areas. The stability of the piperidinium cation is attributed to its low ring strain and the protection of its β-protons within the strain-free ring structure, which hinders degradation pathways like Hofmann elimination. rsc.orgacs.orglu.se

Research has shown that the strategic design of the polymer backbone and the method of tethering the piperidinium group are crucial for maximizing stability. researchgate.netacs.org For instance, AEMs based on poly(p-terphenyl dimethylpiperidinium) have shown no structural degradation after 15 days in 2 M aqueous NaOH at 60°C. rsc.org Even under more extreme conditions, such as storage in 5 M aqueous NaOH at 90°C for 20 days, certain poly(arylene alkylene piperidinium) AEMs exhibited only a 14% loss of their ionic groups. rsc.org Similarly, polybenzimidazole membranes tethered with N,N-dimethylpiperidinium cations showed no degradation after six months in 2 M aqueous KOH at 80°C. rsc.org

These materials also exhibit high hydroxide ion conductivity, a key requirement for efficient device performance. Conductivities are influenced by the ion exchange capacity (IEC), water uptake, and the formation of hydrophilic/hydrophobic microphase-separated structures that facilitate ion transport. figshare.com

Table 1: Performance of Various N,N-Dimethylpiperidinium (DMP)-Based Anion Exchange Membranes

Polymer Backbone TypeMax. OH⁻ Conductivity (mS/cm⁻¹)Temperature (°C)Alkaline Stability ConditionsIonic Loss / DegradationSource
Poly(p-terphenyl)178805 M NaOH, 90°C, 20 days14% ionic loss rsc.org
Poly(biphenyl)131802 M NaOH, 90°C, 30 days<8% ionic loss lu.se
Poly(fluorene alkylene)156805 M NaOH, 90°C, 168 hoursNo degradation detected by ¹H NMR acs.orglu.se
Poly(phenylene oxide)221801 M NaOH, 90°C, 240 hours14% conductivity retention researchgate.net
Poly(arylmethyl m-piperidinium)Not Specified801 M KOH, 80°C, 4000 hoursNo E2 elimination or backbone degradation acs.org

Components in Ionic Liquids and Deep Eutectic Solvents (DES)

The cationic nature of 4-Hydroxy-N,N-dimethylpiperidinium makes it suitable for formulating ionic liquids (ILs) and deep eutectic solvents (DES).

Ionic Liquids (ILs) are salts that are liquid below 100°C, and they are valued as green solvents and electrolytes due to their low vapor pressure, high thermal stability, and tunable properties. nih.gov Piperidinium cations, including substituted variants, are used to produce ILs with high electrochemical stability. researchgate.net The synthesis often involves the quaternization of a parent piperidine compound. researchgate.net Specifically, 1-Alkyl-4-hydroxy-1-methylpiperidinium salts have been synthesized for use as ILs. nih.gov

Deep Eutectic Solvents (DESs) represent another class of green solvents, formed by mixing a hydrogen bond acceptor (HBA) with a hydrogen bond donor (HBD). nih.govmdpi.com This mixture results in a significant depression of the freezing point compared to the individual components. mdpi.com Quaternary ammonium (B1175870) salts, most notably choline (B1196258) chloride, are widely used as HBAs in DES formulations. nih.govresearchgate.net Given its structure as a quaternary ammonium salt, this compound is a strong candidate to function as an HBA. Furthermore, the presence of the hydroxyl group provides a site for hydrogen bonding, suggesting it could potentially act as an HBD as well, enabling the formation of novel and functional DES systems.

Precursor for the Synthesis of Complex Organic Scaffolds (Non-Pharmacological)

The piperidine ring is a foundational heterocyclic structure used in the synthesis of more complex molecules for applications in materials science and chemical biology. nih.gov The 4-hydroxypiperidine (B117109) framework, from which this compound is derived, serves as a versatile starting point for building diverse molecular architectures.

Synthetic methodologies allow for the modification of this core structure to create larger, more complex scaffolds. For example, N-substitution reactions can be employed to attach various functional groups, such as omega-phenylalkyl chains, to the piperidine nitrogen. nih.gov Further reactions can modify the 4-position hydroxyl group or the piperidine ring itself. These synthetic strategies enable the creation of diverse libraries of compounds built upon the piperidinium scaffold, which can be explored for novel properties in materials science or as probes in chemical research, independent of pharmacological applications. nih.gov

Applications in Analytical Chemistry Method Development (Non-Identification)

The distinct chemical properties of this compound lend themselves to the development of new methods in analytical chemistry, particularly in chromatography.

In liquid chromatography, the stationary phase is a critical component that determines the separation of analytes. The development of novel stationary phases with unique selectivity is an ongoing area of research. nih.gov Materials for stationary phases are often created by chemically bonding functional molecules to a support surface, such as silica (B1680970). nih.govresearchgate.net

The structure of this compound, featuring both a permanent positive charge and a polar hydroxyl group, makes it an excellent candidate for creating mixed-mode chromatographic stationary phases.

Ionic Interactions : The quaternary ammonium group can function as an ion-exchange site for the retention of anionic analytes.

Hydrogen Bonding : The hydroxyl group can participate in hydrogen bond interactions, providing retention for polar compounds.

This multi-modal interaction capability could lead to stationary phases with unique selectivity for separating complex mixtures. The strategy of immobilizing ionic liquids onto silica surfaces is a known method for preparing robust and versatile stationary phases, and a similar approach could be applied using piperidinium-based compounds. nih.gov

Reagents in Derivatization for Enhanced Detection

In the realm of analytical chemistry, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS), the detection of certain analytes can be challenging due to their inherent chemical properties, such as low ionization efficiency. Chemical derivatization is a strategy employed to modify the analyte of interest to improve its detectability. This involves reacting the analyte with a 'derivatization reagent' to form a derivative with more favorable characteristics for analysis.

While a wide array of derivatization reagents exists, the selection is often dictated by the functional group of the analyte and the analytical technique being used. For instance, reagents targeting primary amines or hydroxyl groups are common. In this context, while the direct application of this compound as a widely used derivatization reagent is not extensively documented in mainstream literature, its structural motifs are relevant to derivatization strategies. The piperidine moiety, for example, is known to improve reactivity towards carboxyl groups, a critical aspect in the analysis of organic acids and other metabolites.

The presence of a quaternary ammonium group, as in the N,N-dimethylpiperidinium cation, can significantly enhance the ionization efficiency in electrospray ionization-mass spectrometry (ESI-MS), leading to lower detection limits. This permanent positive charge eliminates the need for the analyte to be protonated or deprotonated in the ESI source, a process that can be inefficient for certain molecules.

Table 1: Comparison of Derivatization Reagent Moieties and their Effects

MoietyCommon Target Functional GroupEffect on DetectionExample Reagent Class
PiperidineCarboxylEnhances reactivityPiperidine-based reagents
Quaternary AmmoniumVariousIncreases ionization efficiency (ESI-MS)Pyridinium-based reagents
PhenylVariousIncreases hydrophobicity and can aid separationPhenyl-containing reagents

This table provides a generalized overview of the effects of certain chemical moieties in derivatization reagents.

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of assembled molecular subunits or components. These assemblies are held together by non-covalent intermolecular forces, such as hydrogen bonding, electrostatic interactions, and van der Waals forces. A key area within this field is host-guest chemistry, which involves the binding of a smaller 'guest' molecule to a larger 'host' molecule.

Design of Molecular Receptors for Anion Recognition

The design of synthetic molecular receptors capable of selectively binding specific anions is a significant focus of supramolecular chemistry. Anions play crucial roles in numerous biological and chemical processes, and the ability to detect and control them has wide-ranging applications.

The design of these receptors often involves incorporating functional groups that can interact favorably with anions. Cationic groups, such as the N,N-dimethylpiperidinium ion, can provide strong electrostatic attraction for anions. The hydroxyl group in this compound can act as a hydrogen bond donor, further stabilizing the interaction with anions that are hydrogen bond acceptors, such as halides or oxoanions.

While specific research detailing the use of this compound as a primary component in a molecular receptor for anion recognition is not prominent, its constituent functional groups are fundamental to the design principles of such receptors. The combination of a cationic charge and a hydrogen-bonding hydroxyl group within a defined structural framework presents a promising scaffold for the development of novel anion receptors.

Self-Assembly Processes and Crystal Engineering

Self-assembly is the spontaneous organization of individual components into ordered structures. In the context of chemistry, this refers to the formation of well-defined supramolecular architectures from molecules through non-covalent interactions. Crystal engineering is a subfield that focuses on the design and synthesis of crystalline solids with desired properties, based on an understanding of these intermolecular interactions.

The structure of this compound, with its charged head group, hydroxyl functionality, and piperidine ring, suggests the potential for its participation in self-assembly processes. The interplay of ion-ion interactions, hydrogen bonding, and weaker van der Waals forces could direct the packing of these molecules into specific crystalline lattices.

The ability to control the self-assembly process is a cornerstone of materials science, as the macroscopic properties of a material are intrinsically linked to the arrangement of its constituent molecules. Although detailed studies on the self-assembly and crystal engineering specifically of this compound are not widely available, the fundamental principles of supramolecular chemistry suggest that this compound could serve as a building block for the construction of novel crystalline materials with potentially interesting properties.

Q & A

Q. What are the optimal synthetic routes for 4-Hydroxy-N,N-dimethylpiperidinium, and how can reaction conditions be controlled to improve yield and purity?

To synthesize this compound, start with commercially available piperidine derivatives and employ nucleophilic substitution or reductive amination. Key variables include:

  • Temperature and pH control : Maintain reaction temperatures between 40–60°C and a neutral to slightly alkaline pH (7.5–8.5) to minimize side reactions .
  • Solvent selection : Use polar aprotic solvents (e.g., dimethyl sulfoxide) for better solubility or ethanol for milder conditions .
  • Catalysts and inert atmospheres : Palladium on carbon (Pd/C) can enhance hydrogenation steps, while nitrogen atmospheres prevent oxidation of sensitive intermediates .

Q. Which analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the presence of the hydroxy group, dimethylamino substituents, and piperidinium ring structure. Compare chemical shifts with analogous piperidine derivatives (e.g., δ 3.2–3.5 ppm for N-methyl groups) .
  • Gas Chromatography (GC) : Optimize column selection (e.g., SE-54 non-polar columns) and temperature ramps (40–250°C) to resolve impurities and verify purity .
  • High-Performance Liquid Chromatography (HPLC) : Pair with UV detection (λ = 210–230 nm) for quantitative analysis of degradation products .

Q. What are the key stability considerations for storing this compound, and how can degradation be minimized?

  • Storage conditions : Store in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent hygroscopic degradation or oxidation .
  • Solvent compatibility : Avoid aqueous solutions unless buffered at pH 6–7, as acidic or alkaline conditions accelerate hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

  • Dose-response profiling : Conduct parallel assays under standardized conditions (e.g., cell lines, incubation times) to isolate concentration-dependent effects .
  • Structural analogs comparison : Compare activity with related compounds (e.g., 4-acetoxy-N,N-dimethyltryptamine) to identify critical functional groups influencing potency .
  • Meta-analysis : Use databases like PubChem or NIST to cross-reference physicochemical properties (logP, pKa) and reconcile discrepancies in receptor binding .

Q. What strategies are recommended for elucidating the pharmacological mechanisms of this compound, particularly regarding receptor interactions?

  • Receptor binding assays : Screen against serotonin (5-HT2A) and sigma receptors using radioligand displacement assays, given structural similarities to bioactive piperidine derivatives .
  • Molecular docking : Model interactions with target receptors (e.g., 5-HT2A) using software like AutoDock Vina. Validate predictions with site-directed mutagenesis .
  • Metabolite tracking : Use LC-MS to identify metabolic byproducts in vitro (e.g., hepatic microsomes) and assess bioactivation pathways .

Q. How can computational methods be integrated with experimental data to predict the reactivity of this compound in novel reactions?

  • Density Functional Theory (DFT) : Calculate energy barriers for proposed reaction pathways (e.g., hydroxyl group oxidation) to prioritize synthetic routes .
  • Machine learning : Train models on existing piperidine reaction datasets to predict regioselectivity in alkylation or acylation reactions .
  • Data repositories : Upload experimental results to platforms like Chemotion or RADAR4Chem to facilitate cross-study validation and collaboration .

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